molecular formula C27H31N3O3S B13154916 N-((1S)-(6-Methoxyquinolin-4-yl)((8R)-8-vinylquinuclidin-2-yl)methyl)-4-methylbenzenesulfonamide

N-((1S)-(6-Methoxyquinolin-4-yl)((8R)-8-vinylquinuclidin-2-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B13154916
M. Wt: 477.6 g/mol
InChI Key: YKOSPGWUDKNTOV-GQHLQYEBSA-N
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Description

N-((1S)-(6-Methoxyquinolin-4-yl)((8R)-8-vinylquinuclidin-2-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a quinuclidine structure, and a benzenesulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S)-(6-Methoxyquinolin-4-yl)((8R)-8-vinylquinuclidin-2-yl)methyl)-4-methylbenzenesulfonamide involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Synthesis of the Quinuclidine Structure: The quinuclidine ring can be prepared via the hydrogenation of quinuclidine derivatives.

    Coupling Reactions: The quinoline and quinuclidine structures are coupled using a suitable linker, such as a vinyl group, under specific reaction conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the quinuclidine structure, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, polar solvents, elevated temperatures.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinuclidine derivatives.

    Substitution: Substituted benzenesulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes. The quinuclidine structure can interact with neurotransmitter receptors, potentially modulating their activity. The benzenesulfonamide group may inhibit enzymes by binding to their active sites, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    N-((1S)-(6-Methoxyquinolin-4-yl)((8R)-8-vinylquinuclidin-2-yl)methyl)-4-methylbenzenesulfonamide: shares similarities with other quinoline-based compounds, such as chloroquine and quinine, which are known for their antimalarial properties.

    Quinuclidine derivatives: Similar to compounds like quinuclidine itself, which is used as a precursor in the synthesis of various pharmaceuticals.

    Benzenesulfonamide derivatives: Similar to compounds like sulfanilamide, which is known for its antibacterial properties.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, combining the properties of quinoline, quinuclidine, and benzenesulfonamide groups. This combination allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H31N3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H31N3O3S/c1-4-19-17-30-14-12-20(19)15-26(30)27(29-34(31,32)22-8-5-18(2)6-9-22)23-11-13-28-25-10-7-21(33-3)16-24(23)25/h4-11,13,16,19-20,26-27,29H,1,12,14-15,17H2,2-3H3/t19-,20-,26-,27-/m0/s1

InChI Key

YKOSPGWUDKNTOV-GQHLQYEBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H]([C@@H]2C[C@@H]3CCN2C[C@@H]3C=C)C4=C5C=C(C=CC5=NC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2CC3CCN2CC3C=C)C4=C5C=C(C=CC5=NC=C4)OC

Origin of Product

United States

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